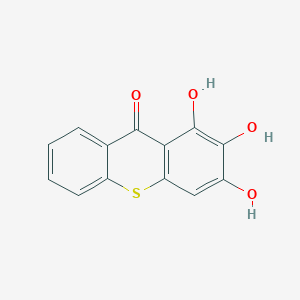
9H-Thioxanthen-9-one, 1,2,3-trihydroxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9H-Thioxanthen-9-one, 1,2,3-trihydroxy- is a compound belonging to the thioxanthone family, which is characterized by a tricyclic structure containing sulfur and oxygen atoms
準備方法
The synthesis of 9H-Thioxanthen-9-one, 1,2,3-trihydroxy- can be achieved through several methods. One common approach involves the nucleophilic aroylation catalyzed by N-heterocyclic carbene (NHC), where the aroyl group from an aldehyde reacts with a trifluoronitrobenzene derivative to form the desired thioxanthone structure . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
化学反応の分析
9H-Thioxanthen-9-one, 1,2,3-trihydroxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups on the thioxanthone core, leading to new compounds with altered properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
9H-Thioxanthen-9-one, 1,2,3-trihydroxy- has a wide range of applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Industry: Its photoinitiating properties make it valuable in the production of advanced materials and coatings.
作用機序
The mechanism of action of 9H-Thioxanthen-9-one, 1,2,3-trihydroxy- involves its ability to absorb light and undergo photochemical reactions. This property is utilized in photopolymerization processes, where the compound is excited to a triplet state by absorbing energy from photons. This excited state can then initiate polymerization reactions, leading to the formation of complex polymer structures .
類似化合物との比較
9H-Thioxanthen-9-one, 1,2,3-trihydroxy- can be compared to other thioxanthone derivatives and similar compounds:
2-Hydroxy-9H-thioxanthen-9-one: Another thioxanthone derivative with similar photoinitiating properties.
2,7-Dimethoxy-9H-thioxanthen-9-one: A derivative with methoxy groups that enhance its solubility and photochemical properties.
Isopropyl-9H-thioxanthen-9-one: Known for its use in photoinitiation and polymerization processes.
These compounds share the core thioxanthone structure but differ in their substituents, leading to variations in their chemical and physical properties.
特性
CAS番号 |
835596-95-7 |
|---|---|
分子式 |
C13H8O4S |
分子量 |
260.27 g/mol |
IUPAC名 |
1,2,3-trihydroxythioxanthen-9-one |
InChI |
InChI=1S/C13H8O4S/c14-7-5-9-10(13(17)12(7)16)11(15)6-3-1-2-4-8(6)18-9/h1-5,14,16-17H |
InChIキー |
WOOJXDZBJBUFIH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(S2)C=C(C(=C3O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


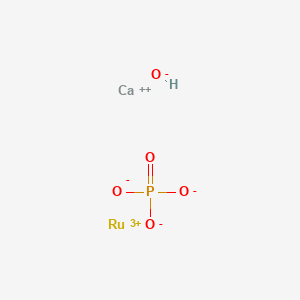
![N-(4-chlorobenzenecarbothioyl)-N-[(1R)-1-phenylethyl]benzamide](/img/structure/B14192100.png)

![2-Amino-6-(3-ethoxy-4-fluorophenyl)pyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B14192104.png)
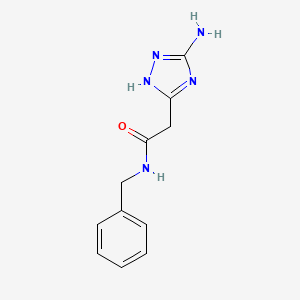

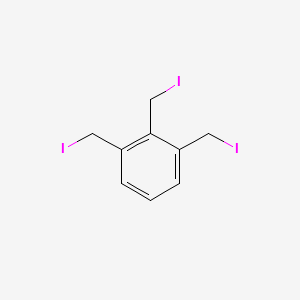
![Dimethyl {[(1E)-N-acetylethanimidoyl]oxy}propanedioate](/img/structure/B14192131.png)
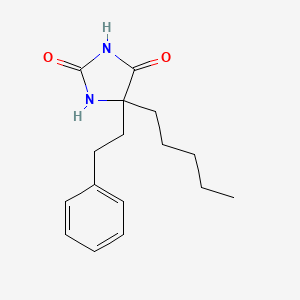
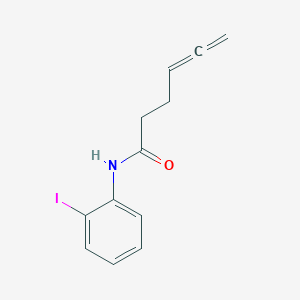
![7'-Methylspiro[cyclohexane-1,3'-indole]](/img/structure/B14192161.png)
![1-[4-(1-Phenylethyl)piperazin-1-yl]-2-(thiophen-2-yl)ethan-1-one](/img/structure/B14192165.png)
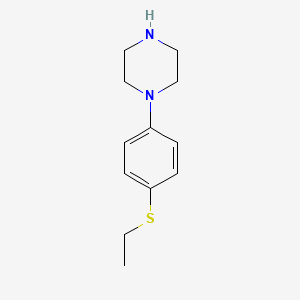
![2-Oxaspiro[4.4]non-7-ene-1,4-dione](/img/structure/B14192181.png)
